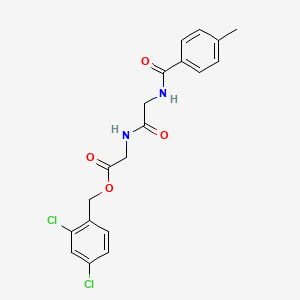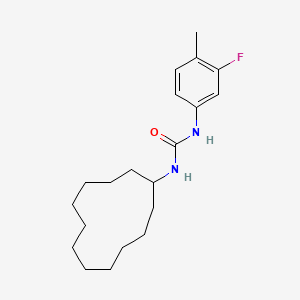![molecular formula C18H15BrN2O2 B4855703 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4855703.png)
5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide
Overview
Description
5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide, also known as BNE, is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. BNE is a nicotinamide derivative that has been shown to have potential therapeutic applications for a variety of diseases, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways involved in cancer cell growth, inflammation, and neurodegeneration. 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory cells, 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neuronal cells, 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to protect against oxidative stress and neurotoxicity, leading to a potential therapeutic effect in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide in lab experiments is its high potency and specificity. 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to have a high affinity for its target enzymes and pathways, making it an effective tool for studying these processes. However, one limitation of using 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide in lab experiments is its potential toxicity. 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide. One area of interest is the development of 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide analogs with improved potency and selectivity. Another area of interest is the study of 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide in combination with other drugs or therapies, to determine its potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been optimized over the years, and several modifications have been made to increase yield and purity. 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide, including the development of analogs and the study of 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide in combination with other drugs or therapies.
Scientific Research Applications
5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis and asthma. In addition, 5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide has been studied for its neuroprotective effects and its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-bromo-N-(2-naphthalen-2-yloxyethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-9-15(11-20-12-16)18(22)21-7-8-23-17-6-5-13-3-1-2-4-14(13)10-17/h1-6,9-12H,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJDPSAHSXBKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide, 5-bromo-N-[2-(naphthalen-2-yloxy)ethyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4855625.png)
![1-(2-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4855634.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855645.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4855656.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4855662.png)
![ethyl 1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4855668.png)
![2-[2-chloro-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4855675.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4855685.png)

![4-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4855702.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4855705.png)


![3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4855711.png)